Thioacetone

Descripción general

Descripción

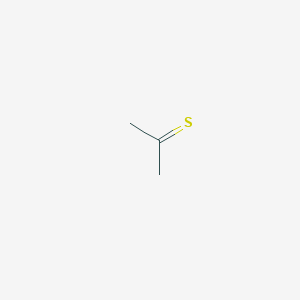

Thioacetone is an organosulfur compound that belongs to the -thione group called thioketones . It has a chemical formula of (CH3)2CS . It is an unstable orange or brown substance that can be isolated only at low temperatures . Above −20 °C (−4 °F), this compound readily converts to a polymer and a trimer, trithis compound . It has an extremely potent, unpleasant odor, and is considered one of the worst-smelling chemicals known to humanity .

Synthesis Analysis

This compound is usually obtained by cracking the cyclic trimer trithis compound . The trimer is prepared by pyrolysis of allyl isopropyl sulfide or by treating acetone with hydrogen sulfide in the presence of a Lewis acid . The trimer cracks at 500–600 °C (932–1,112 °F) to give the thione .Molecular Structure Analysis

This compound has a molecular formula of C3H6S . Its average mass is 74.145 Da and its monoisotopic mass is 74.019020 Da .Chemical Reactions Analysis

This compound readily converts to a polymer and a trimer, trithis compound, above −20 °C (−4 °F) . Unlike its oxygen analogue acetone, which does not polymerise easily, this compound spontaneously polymerizes even at very low temperatures, pure or dissolved in ether or ethylene oxide, yielding a white solid that is a varying mixture of a linear polymer ···–[C(CH3)2–S–]n–··· and the cyclic trimer trithis compound .Physical And Chemical Properties Analysis

This compound is an orange to brown liquid . It has a putrid and intensely foul odor . Its melting point is −55°C (218.15k/-67°F) and its boiling point is 70°C (343.15k/158°F) .Aplicaciones Científicas De Investigación

Interaction with Carbon Dioxide and Water

Thioacetone has been studied for its interaction with carbon dioxide (CO2) and water (H2O). Research shows that complexes of this compound with CO2 and H2O are stabilized by C⋯O tetrel bond, C⋯S one, and hydrogen bonds. This study is significant for understanding molecular interactions and could have implications in fields like environmental chemistry and material science (Phan Dang Cam-Tu, V. T. Ngan, & N. T. Trung, 2020).

Reactions with Alkyllithiums

The reaction of this compound with organolithium reagents differs fundamentally from that of ketones. Whereas ketones typically react with organolithiums to form tertiary alcohols, this compound reacts to give a variety of products, often without forming a thiol. This research provides insights into organic synthesis and reaction mechanisms, which is crucial for synthetic chemistry (W. Bailey, Ashley L. Bartelson, & K. B. Wiberg, 2012).

Stability and Dissociation Channels

Thioacetalisation and Transthioacetalisation

This compound has been utilized in the thioacetalisation and transthioacetalisation of carbonyl compounds. This process is significant in organic synthesis, particularly in protecting group strategies and in the synthesis of complex molecules (Sarala Naik, R. Gopinath, M. Goswami, & B. Patel, 2004).

Methyl Internal Rotational Barrier

Research on this compound has explored the origin of the methyl internal rotational barrier. This study contributes to our understanding of molecular dynamics and could have implications in materials science and molecular design (A. Chakraborty, R. De, & N. Guchhait, 2006).

Stereoselective Synthesis

This compound has been used in the stereoselective synthesis of certain chemical compounds. This application is essential for the creation of specific molecular configurations, which is important in drug development and synthetic chemistry (A. Ramazani & Saeed Asghar Hossaini-Alemi, 2001).

Density Functional Evaluation

Density functionals have been evaluated for thiocarbonyl systems, including this compound. This research aids in computational chemistry, particularly in predicting molecular behavior and properties (E. Jayasree & S. Sreedevi, 2017).

Photoinitiated Polymerizations

This compound-based systems have been studied for their use in photoinitiated polymerizations. This application is crucial in the field of polymer chemistry, impacting material development and industrial processes (Sajjad Dadashi-Silab, Cansu Aydogan, & Y. Yagcı, 2015).

ROS-Responsive Thioacetal/Thioketal Moieties

Studies on thioacetal/thioketal moieties, including those derived from this compound, have shown their responsiveness to reactive oxygen species (ROS). This understanding is significant for developing ROS-responsive materials and drugs (B. Liu & S. Thayumanavan, 2020).

Facile Regeneration of Carbonyl Compounds

This compound has been used in the regeneration of carbonyl compounds from thioacetals and ring-expansion annelation of cyclic thioacetals. This process is important for chemical synthesis and the preparation of various organic compounds (H. Firouzabadi, N. Iranpoor, H. Hazarkhani, & B. Karimi, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

propane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S/c1-3(2)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNXQVCPQMQLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-05-2 | |

| Record name | 2-Propanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

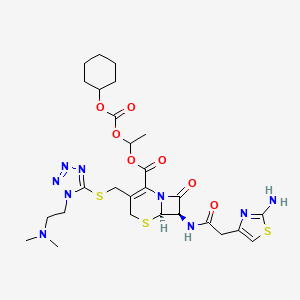

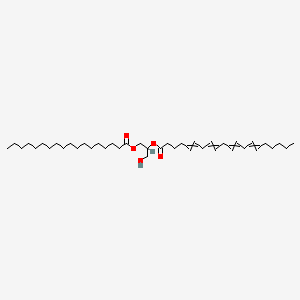

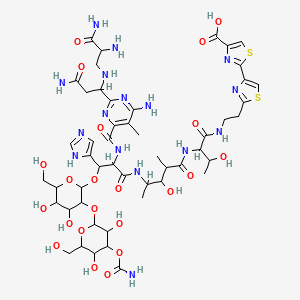

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B1215184.png)